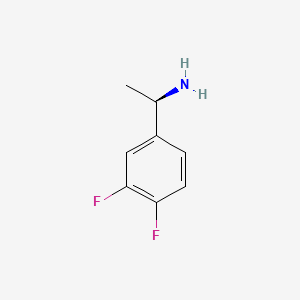

(R)-1-(3,4-Difluorophenyl)ethanamine

CAS No.: 321318-15-4

Cat. No.: VC2444532

Molecular Formula: C8H9F2N

Molecular Weight: 157.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321318-15-4 |

|---|---|

| Molecular Formula | C8H9F2N |

| Molecular Weight | 157.16 g/mol |

| IUPAC Name | (1R)-1-(3,4-difluorophenyl)ethanamine |

| Standard InChI | InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1 |

| Standard InChI Key | AESHLRAPTJZOJL-RXMQYKEDSA-N |

| Isomeric SMILES | C[C@H](C1=CC(=C(C=C1)F)F)N |

| SMILES | CC(C1=CC(=C(C=C1)F)F)N |

| Canonical SMILES | CC(C1=CC(=C(C=C1)F)F)N |

Introduction

Chemical Structure and Properties

(R)-1-(3,4-Difluorophenyl)ethanamine is a fluorinated chiral amine with well-defined chemical and physical properties. The compound features a phenyl ring with fluorine atoms at the 3 and 4 positions, along with an ethylamine group with R-stereochemistry at the chiral center.

Basic Identification and Physical Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 321318-15-4 |

| Molecular Formula | C₈H₉F₂N |

| Molecular Weight | 157.16 g/mol |

| IUPAC Name | (1R)-1-(3,4-difluorophenyl)ethanamine |

| Appearance | Not specified in literature |

| Boiling Point | 186.1 °C at 760 mmHg |

| Density | 1.163 g/cm³ |

| Flash Point | 81.4 °C |

The compound exists in various forms including the free amine and as hydrochloride salt, which is commonly used in research applications .

Structural Characteristics

The structure is defined by several key identifiers:

| Identifier | Code |

|---|---|

| InChI | InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1 |

| InChI Key | AESHLRAPTJZOJL-RXMQYKEDSA-N |

| SMILES | CC(C1=CC(=C(C=C1)F)F)N |

The R-stereochemistry at the chiral center is a critical feature that distinguishes this compound from its S-enantiomer and influences its biological activity .

Synthesis Methods

The production of (R)-1-(3,4-Difluorophenyl)ethanamine involves sophisticated synthetic approaches that ensure high enantiomeric purity.

Biocatalytic Approaches

One common method for synthesizing this compound employs biocatalysts:

| Synthesis Method | Catalysts | Advantages |

|---|---|---|

| Enantioselective Reduction | Engineered ketoreductases (KREDs) | High enantioselectivity |

| Whole Cell Biocatalysis | Microbial cells containing KREDs | Cost-effective, environmentally friendly |

| Isolated Enzyme Systems | Purified ketoreductases | Precise control of reaction conditions |

These biocatalytic approaches facilitate the highly enantiospecific reduction of prochiral ketones to produce homochiral alcohols, which are then converted to the desired amine compound.

Industrial Synthesis Methods

For industrial-scale production, alternative methods may be employed:

These methods are designed to maximize yield and enantioselectivity while minimizing the use of expensive catalysts and reagents, which is crucial for cost-effective production.

Biological Activity and Mechanisms

The biological activities of (R)-1-(3,4-Difluorophenyl)ethanamine are primarily centered around its interactions with neurotransmitter systems.

Receptor Interactions

Research indicates that this compound interacts with several neurotransmitter receptors:

| Receptor Type | Interaction | Potential Effect |

|---|---|---|

| Serotonin Receptors | Potential ligand binding | Modulation of serotonergic pathways |

| Dopamine Receptors | Possible affinity | Alteration of dopaminergic signaling |

The fluorine atoms in the compound's structure enhance its binding affinity to these receptors, potentially leading to significant pharmacological effects.

Structure-Activity Relationship

The specific positioning of the fluorine atoms at the 3,4-positions of the phenyl ring is critical for its biological activity. This arrangement:

-

Increases metabolic stability

-

Enhances binding affinity to target receptors

-

Modifies the electronic properties of the molecule

-

Affects lipophilicity and membrane permeability

These structural features contribute to the compound's potential efficacy in modulating neurological pathways.

Applications in Research and Development

(R)-1-(3,4-Difluorophenyl)ethanamine serves important functions in various research contexts.

Medicinal Chemistry

The compound has several applications in medicinal chemistry:

| Application Area | Potential Use | Relevance |

|---|---|---|

| Drug Development | Intermediate for pharmaceutical compounds | Building block for complex molecules |

| Pharmacological Studies | Probe for receptor binding studies | Understanding neurotransmitter systems |

| Structure-Activity Relationship Studies | Model compound | Development of new therapeutic agents |

Its unique structural properties make it valuable for investigating the effects of fluorination and chirality on biological activity .

Chemical Synthesis

As a synthetic intermediate, this compound serves as a building block for more complex structures:

| Synthetic Role | Products | Importance |

|---|---|---|

| Chiral Building Block | Complex pharmaceutical compounds | Introducing chirality at specific positions |

| Fluorinated Intermediate | Fluorine-containing bioactive molecules | Enhancing metabolic stability and binding affinity |

Research indicates its potential use in the synthesis of various bioactive compounds, including possible pharmaceutical candidates .

| Hazard Statement | Code | Description |

|---|---|---|

| Harmful if swallowed | H302 | Potential oral toxicity |

| Causes serious eye irritation | H319 | Eye contact risk |

Associated precautionary statements include P305+P351+P338, which relate to procedures following eye contact .

| Aspect | Recommendation |

|---|---|

| Storage Temperature | Ambient or 2-8°C |

| Light Sensitivity | Protect from light |

| Packaging | Typically supplied in sealed containers |

| Research Use | For research use only; not for human or veterinary use |

Following these guidelines is crucial for maintaining the compound's integrity and ensuring researcher safety .

Analytical Characterization

Various analytical techniques are employed to characterize and verify the identity, purity, and properties of (R)-1-(3,4-Difluorophenyl)ethanamine.

Spectroscopic Methods

| Technique | Application | Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structure elucidation | Confirmation of atomic arrangement |

| Mass Spectrometry | Molecular weight verification | Precise mass determination |

| Infrared Spectroscopy | Functional group identification | Verification of amine and fluorine presence |

These methods provide comprehensive structural confirmation and are essential for quality control in research and production .

Chromatographic Analysis

For purity assessment and quality control:

| Method | Purpose | Parameters Measured |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity determination | Enantiomeric purity, chemical purity |

| Gas Chromatography (GC) | Volatile impurity detection | Trace contaminants analysis |

Quality control standards typically specify a minimum purity of 95% for research applications, with some suppliers offering higher-purity grades for specialized applications .

Related Compounds and Derivatives

Several compounds structurally related to (R)-1-(3,4-Difluorophenyl)ethanamine have been investigated for comparative purposes.

Structural Analogs

| Compound | CAS Number | Structural Difference | Similarity Score |

|---|---|---|---|

| (S)-1-(3,4-Difluorophenyl)ethanamine | Not specified | Opposite stereochemistry | Not specified |

| (R)-1-(2,4-Difluorophenyl)ethanamine | 791098-84-5 | Different fluorine positions | 0.98 |

| (R)-1-(2-Fluorophenyl)ethanamine | 1168139-43-2 | Single fluorine at position 2 | 0.98 |

These analogs provide valuable information for structure-activity relationship studies and help researchers understand the importance of specific structural features .

Salt Forms

The compound is available in various salt forms:

| Salt Form | CAS Number | Properties | Uses |

|---|---|---|---|

| Hydrochloride | 441074-81-3 | Enhanced stability, water solubility | Research applications |

| Free Base | 321318-15-4 | Original form | Synthetic intermediate |

The hydrochloride salt is particularly important for research applications due to its improved handling characteristics and stability .

Current Research and Future Directions

Research into (R)-1-(3,4-Difluorophenyl)ethanamine continues to evolve, with several promising directions emerging.

Current Research Focus

Recent studies have investigated:

-

Potential as a pharmacological probe for neurotransmitter systems

-

Role as a synthetic intermediate in pharmaceutical development

-

Structure-activity relationships of fluorinated chiral amines

-

Optimization of synthetic routes for improved efficiency and sustainability

These research directions highlight the compound's continuing relevance in medicinal chemistry and pharmacology .

| Research Area | Potential Application | Significance |

|---|---|---|

| Neurological Disorders | Development of targeted therapeutics | Modulation of specific neurotransmitter pathways |

| Metabolic Stability | Creation of more stable drug candidates | Extending half-life of therapeutic compounds |

| Green Chemistry | Sustainable synthesis methods | Environmentally friendly production processes |

The unique structural properties of this compound suggest significant untapped potential for various applications in pharmaceutical research and development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume